An In-depth Technical Guide to the Chemical Structure of Mixogen
An In-depth Technical Guide to the Chemical Structure of Mixogen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure of Mixogen, a combination hormonal therapy. The primary focus of this document is to elucidate the molecular architecture of its active pharmaceutical ingredients (APIs), providing a foundational understanding for researchers, scientists, and professionals engaged in drug development and related fields.
Overview of Mixogen Composition
Mixogen is a pharmaceutical preparation that combines a synthetic estrogen and a synthetic androgen. The tablet formulation of Mixogen consists of two active ingredients: Ethinylestradiol and Methyltestosterone.[1][2][3][4] An injectable form of Mixogen also exists with a different combination of active esters of estradiol and testosterone.[5][6] This guide will focus on the chemical structures of the components found in the tablet formulation.
The synergistic action of an estrogen and an androgen allows for its application in managing symptoms associated with menopause, such as vasomotor symptoms and loss of libido, as well as in certain cases of hypogonadism.[2] The chemical properties of each active component are crucial to its pharmacokinetic and pharmacodynamic profile.
Figure 1: Composition of Mixogen tablets.
Chemical Structures and Properties of Active Ingredients
The therapeutic effects of Mixogen are directly attributable to the chemical structures of its constituent APIs: Ethinylestradiol and Methyltestosterone.
Ethinylestradiol
Ethinylestradiol is a synthetic derivative of the natural estrogen, estradiol.[7] It is one of the most commonly used estrogens in oral contraceptive pills and hormone replacement therapies.[8] The key structural modification in ethinylestradiol compared to estradiol is the addition of an ethynyl group at the C17-alpha position of the steroid nucleus.[7] This modification significantly increases its oral bioavailability and potency by inhibiting first-pass metabolism in the liver.
Chemical Structure of Ethinylestradiol:
Ethinylestradiol is chemically designated as (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol.[7] Its structure is characterized by a four-ring steroid backbone, a phenolic hydroxyl group at C3, and the defining ethynyl group and a hydroxyl group at C17.
Methyltestosterone
Methyltestosterone is a synthetic derivative of testosterone, the primary male sex hormone.[9] Similar to the modification of estradiol to create ethinylestradiol, methyltestosterone is produced by the addition of a methyl group at the C17-alpha position of the testosterone molecule.[9][10] This alkylation at the C17-alpha position allows for oral administration by reducing hepatic breakdown.[9]
Chemical Structure of Methyltestosterone:
The systematic name for methyltestosterone is (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one.[11] Its structure features the characteristic four-ring steroid nucleus, a ketone group at C3, and the C17-alpha methyl group along with a C17-beta hydroxyl group.
Tabulated Quantitative Data
The following table summarizes the key chemical and physical properties of the active ingredients of Mixogen tablets.
| Property | Ethinylestradiol | Methyltestosterone |
| Molecular Formula | C₂₀H₂₄O₂[7][12][13][14] | C₂₀H₃₀O₂[9][10][11][15] |
| Molecular Weight | 296.40 g/mol [7][12][13][14] | 302.45 g/mol [10][11][15] |
| CAS Number | 57-63-6[12] | 58-18-4[10][15] |
| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol[7] | (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[11] |
| Appearance | Fine white to creamy white powder[7] | White or creamy white crystals or powder[9] |
| Solubility | Practically insoluble in water[9] | Practically insoluble in water[9] |
Experimental Protocols
Detailed methodologies for the characterization and quantification of these active ingredients are typically found in pharmacopeial monographs such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for the separation, identification, and quantification of ethinylestradiol and methyltestosterone in pharmaceutical formulations. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is typically performed using a UV detector at a specified wavelength.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection and structural confirmation of the analytes. It is particularly useful for impurity profiling and degradation studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of the active pharmaceutical ingredients and for the identification of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification of the compounds by comparing the spectrum of a sample to that of a reference standard. Characteristic absorption bands for the functional groups (hydroxyl, carbonyl, ethynyl) are key identifiers.
A generalized experimental workflow for the quality control of Mixogen tablets would involve the following steps:
Figure 2: Generalized HPLC workflow for Mixogen analysis.
Signaling Pathways
Ethinylestradiol and methyltestosterone exert their biological effects by interacting with their respective nuclear hormone receptors.
-
Ethinylestradiol: Binds to estrogen receptors (ERα and ERβ) in the cytoplasm. The hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs). This binding modulates the transcription of target genes, leading to the physiological effects of estrogen.
-
Methyltestosterone: Binds to the androgen receptor (AR) in the cytoplasm. This complex also moves to the nucleus and binds to androgen response elements (AREs) on the DNA, thereby regulating the expression of androgen-responsive genes.
The signaling pathways for both components are illustrated below:
Figure 3: Nuclear receptor signaling for Mixogen's components.
References
- 1. Buy Mixogen Tablet - MedPlus [medplusmart.com]
- 2. Mixogen Tablet: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 3. Mixogen Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 4. mims.com [mims.com]
- 5. MIXOGEN INJECTION_Man-made form of the female hormone oestrogen. [medsplan.com]
- 6. Buy Mixogen Ampoule Of 1ml Injection Online & Save Up to 24% at PharmEasy [pharmeasy.in]
- 7. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pillintrip.com [pillintrip.com]
- 9. drugs.com [drugs.com]
- 10. ikigaicorporation.com [ikigaicorporation.com]
- 11. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethinyl Estradiol [webbook.nist.gov]
- 13. 17-alpha-Ethinylestradiol | C20H24O2 | CID 57495718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. a-Ethinyl estradiol | C20H24O2 | CID 88504619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 17α-Methyltestosterone [webbook.nist.gov]
